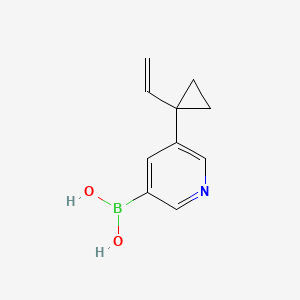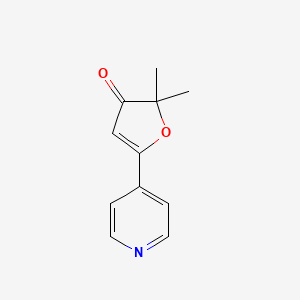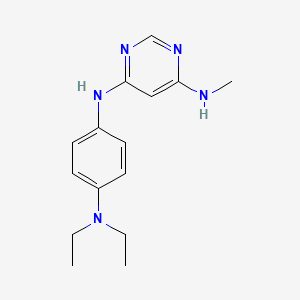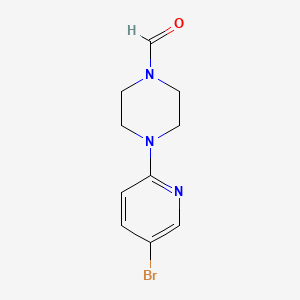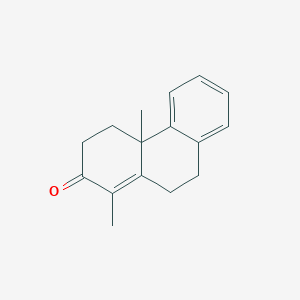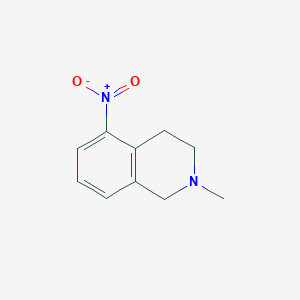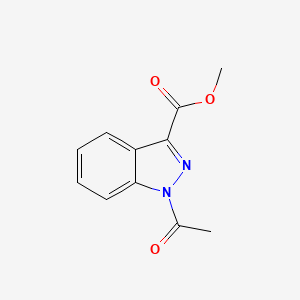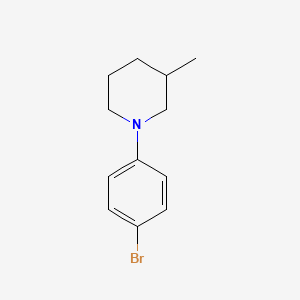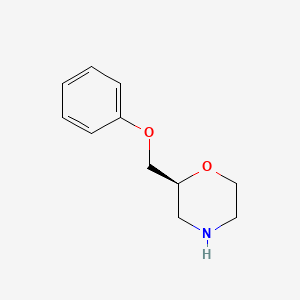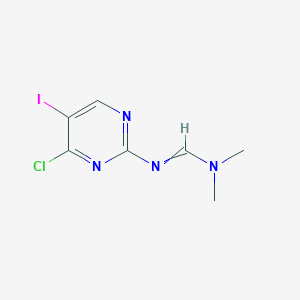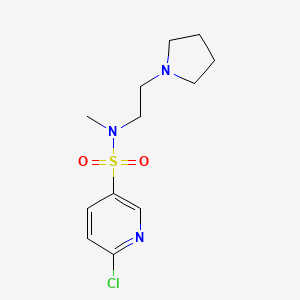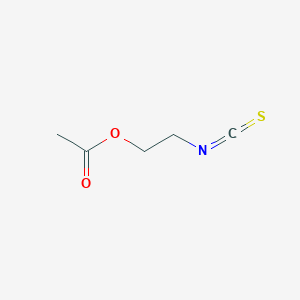
2-isothiocyanatoethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-isothiocyanatoethyl acetate is an organic compound characterized by the presence of an isothiocyanate group (N=C=S) attached to a 2-acetoxyethyl moiety. This compound is part of the broader class of isothiocyanates, which are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-isothiocyanatoethyl acetate can be synthesized through several methods. One common approach involves the reaction of 2-acetoxyethylamine with thiophosgene or its derivatives under controlled conditions. Another method includes the use of carbon disulfide and primary amines to form dithiocarbamate intermediates, which are then desulfurized to yield the desired isothiocyanate .
Industrial Production Methods: Industrial production of 2-acetoxyethyl isothiocyanate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic amounts of amine bases and benign solvents like γ-butyrolactone under moderate heating (40°C) has been reported to enhance the sustainability and efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-isothiocyanatoethyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the isothiocyanate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with 2-acetoxyethyl isothiocyanate under mild conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-isothiocyanatoethyl acetate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-acetoxyethyl isothiocyanate involves its highly reactive electrophilic isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity and modulation of cellular pathways. Key molecular targets include cytochrome P450 enzymes, nuclear factor erythroid 2–related factor 2 (Nrf2), and nuclear factor kappa B (NF-κB) .
Vergleich Mit ähnlichen Verbindungen
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Benzyl isothiocyanate
- Sulforaphane
Comparison: 2-isothiocyanatoethyl acetate is unique due to its acetoxyethyl moiety, which imparts distinct chemical properties and reactivity compared to other isothiocyanates. For instance, sulforaphane, derived from broccoli, is well-known for its potent anticancer properties, while phenyl isothiocyanate is commonly used in peptide sequencing .
Eigenschaften
Molekularformel |
C5H7NO2S |
|---|---|
Molekulargewicht |
145.18 g/mol |
IUPAC-Name |
2-isothiocyanatoethyl acetate |
InChI |
InChI=1S/C5H7NO2S/c1-5(7)8-3-2-6-4-9/h2-3H2,1H3 |
InChI-Schlüssel |
HOZDLDJFXUVQDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCN=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


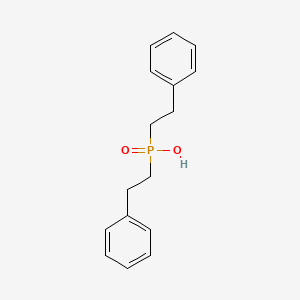
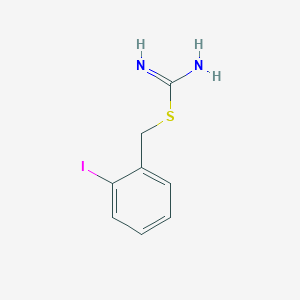
![Methyl [5-(4-methoxybenzoyl)-1-methyl-1H-pyrrol-2-yl]acetate](/img/structure/B8524650.png)
